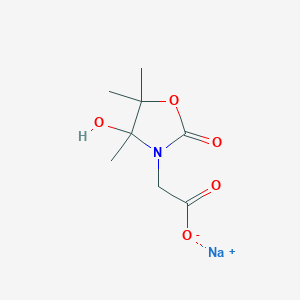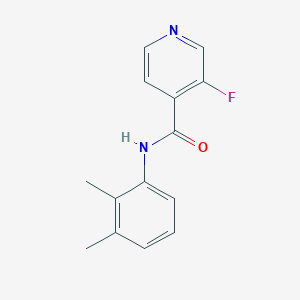![molecular formula C19H17F4N3O B12238761 1-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropane-1-carboxamide](/img/structure/B12238761.png)
1-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethyl pyridinyl group, and an azetidinyl group attached to a cyclopropane carboxamide core
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropane-1-carboxamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the azetidinyl intermediate, followed by the introduction of the fluorophenyl and trifluoromethyl pyridinyl groups. The final step involves the formation of the cyclopropane carboxamide core.
Azetidinyl Intermediate Preparation: The azetidinyl intermediate can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of Fluorophenyl and Trifluoromethyl Pyridinyl Groups: These groups are introduced through substitution reactions using suitable reagents and catalysts.
Formation of Cyclopropane Carboxamide Core: The final step involves the formation of the cyclopropane carboxamide core through a cyclization reaction, often under high-pressure conditions to ensure the formation of the strained cyclopropane ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, often through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can enhance performance.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The presence of fluorine atoms in its structure can enhance its binding affinity and selectivity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: This compound shares the trifluoromethyl pyridinyl group but differs in the rest of its structure.
1-{2,4-dimethyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-{1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl}ethan-1-one: This compound has a similar azetidinyl group but differs in the rest of its structure.
®-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone: This compound shares the fluorophenyl and trifluoromethyl pyridinyl groups but has a different core structure.
Properties
Molecular Formula |
C19H17F4N3O |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H17F4N3O/c20-14-3-1-12(2-4-14)18(6-7-18)17(27)25-15-10-26(11-15)16-9-13(5-8-24-16)19(21,22)23/h1-5,8-9,15H,6-7,10-11H2,(H,25,27) |
InChI Key |
SNPPHFSTXLBOGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC3CN(C3)C4=NC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-methoxyphenyl)methyl]-octahydro-1H-isoindole](/img/structure/B12238681.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12238689.png)

![2,4,5-Trimethyl-6-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12238712.png)
![2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrazine](/img/structure/B12238717.png)
![2-methyl-3-({4-[2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12238718.png)
![N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12238720.png)
![2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]ethane-1-sulfonamide](/img/structure/B12238725.png)
![N,5-dimethyl-N-(1-{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)pyrimidin-2-amine](/img/structure/B12238727.png)
![3-tert-butyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12238739.png)

![2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B12238754.png)
![3-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12238766.png)
![4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12238772.png)
